molecular formula C7H8N4 B2847713 2-[(1S)-1-azidoethyl]pyridine CAS No. 348128-91-6

2-[(1S)-1-azidoethyl]pyridine

Cat. No.: B2847713
CAS No.: 348128-91-6
M. Wt: 148.169
InChI Key: YSXVHBJITPSGEP-LURJTMIESA-N
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Description

2-[(1S)-1-azidoethyl]pyridine is a compound that features a pyridine ring substituted with an azidoethyl group at the second position. The azido group is known for its high reactivity, making this compound particularly interesting for various chemical applications. The (S) configuration indicates that the compound is chiral, with the azidoethyl group attached in a specific spatial arrangement.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1S)-1-azidoethyl]pyridine typically involves the introduction of the azido group to a pre-formed pyridine ring. One common method is the nucleophilic substitution reaction where a suitable leaving group on the pyridine ring is replaced by an azido group. This can be achieved using sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) under mild heating conditions .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This technique allows for better control over reaction conditions and can be more efficient for large-scale production. The use of automated systems can also minimize the risks associated with handling azides, which are potentially explosive.

Chemical Reactions Analysis

Types of Reactions

2-[(1S)-1-azidoethyl]pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or LiAlH₄ in anhydrous ether.

    Cycloaddition: Copper(I) catalysts are often used to facilitate the Huisgen cycloaddition.

    Substitution: Reagents like halogens, nitrating agents, and organometallic compounds can be used for various substitution reactions.

Major Products

    Reduction: 2-[(S)-1-Aminoethyl]pyridine.

    Cycloaddition: 1,2,3-Triazole derivatives.

    Substitution: Various substituted pyridines depending on the reagents used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a reactive azido group and a chiral center, making it particularly useful in stereoselective synthesis and applications requiring specific spatial arrangements. The presence of the pyridine ring also imparts unique electronic properties that can influence its reactivity and interactions with other molecules .

Properties

IUPAC Name

2-[(1S)-1-azidoethyl]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-6(10-11-8)7-4-2-3-5-9-7/h2-6H,1H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSXVHBJITPSGEP-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=N1)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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